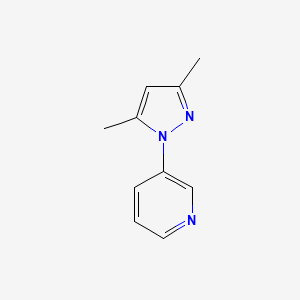

3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

Description

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)pyridine |

InChI |

InChI=1S/C10H11N3/c1-8-6-9(2)13(12-8)10-4-3-5-11-7-10/h3-7H,1-2H3 |

InChI Key |

PMRVBTMAHXEFAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=CN=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most direct route involves substituting a halogen atom on pyridine with 3,5-dimethylpyrazole under basic conditions. For example, 3-bromopyridine reacts with 3,5-dimethylpyrazole in dimethylformamide (DMF) using potassium carbonate (K$$2$$CO$$3$$) as a base at 80–100°C.

Procedure:

- Combine 3-bromopyridine (1.0 equiv), 3,5-dimethylpyrazole (1.2 equiv), and K$$2$$CO$$3$$ (2.0 equiv) in DMF.

- Heat at 90°C for 12–24 hours under nitrogen.

- Quench with water, extract with dichloromethane, and purify via column chromatography.

Key Considerations

- Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.

- Base Selection: Strong bases (e.g., K$$2$$CO$$3$$, NaH) improve substitution efficiency.

- Side Reactions: Competing elimination or over-alkylation may occur at elevated temperatures.

Cyclization of 3-Hydrazinopyridine with β-Keto Nitriles

Reaction Pathway

This method involves cyclocondensation of 3-hydrazinopyridine dihydrochloride with β-keto nitriles (e.g., 3-ethoxyacrylonitrile) to form the pyrazole ring.

Procedure:

- Dissolve 3-hydrazinopyridine dihydrochloride in ethanol and add sodium ethoxide (1.5 equiv).

- Introduce 3-ethoxyacrylonitrile (1.1 equiv) and reflux at 80°C for 6 hours.

- Neutralize with HCl, isolate the intermediate, and purify via recrystallization.

Intermediate: 3-(3-Amino-1H-pyrazol-1-yl)pyridine.

Yield: 70–85% for the intermediate; subsequent chlorination yields 65–75%.

Limitations

- Requires a Sandmeyer reaction for converting the amino group to methyl, adding steps and reducing overall efficiency.

Multicomponent Synthesis via Tosylhydrazones

Methodology

A one-pot synthesis from α-bromoketones, tosylhydrazones, and 3,5-dimethylpyrazole leverages in situ formation of diazo compounds.

Procedure:

Advantages

- Avoids isolation of intermediates, improving atom economy.

- Tolerates diverse substituents on the pyridine ring.

Boron-Mediated Coupling Reactions

Approach

Potassium hydrotris(3,5-dimethylpyrazolyl)borate facilitates coupling between pyridine derivatives and pyrazole units.

Procedure:

Applications

Decarboxylation of Pyrazole-Carboxylic Acid Derivatives

Steps

Drawbacks

Microwave-Assisted Synthesis

Optimization

Microwave irradiation reduces reaction times from hours to minutes.

Procedure:

- Mix 3-bromopyridine, 3,5-dimethylpyrazole, K$$2$$CO$$3$$, and DMF in a microwave vial.

- Irradiate at 150°C for 30 minutes.

- Purify via flash chromatography.

Yield: 60–75%.

Benefits

- Enhances reaction efficiency and scalability.

- Reduces side reactions compared to conventional heating.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 45–60 | 12–24 h | Moderate | Low |

| Cyclization | 65–75 | 18–36 h | Low | High |

| Multicomponent | 50–65 | 22 h | High | Moderate |

| Boron-Mediated | 55–70 | 24 h | Moderate | High |

| Decarboxylation | 40–50 | 48 h | Low | Very High |

| Microwave-Assisted | 60–75 | 0.5 h | High | Low |

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

Reduction: Reduced forms of the compound, potentially affecting the pyrazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that certain derivatives exhibited cytotoxic effects on breast cancer cells, suggesting potential as chemotherapeutic agents .

Neuroprotective Effects

There is also evidence supporting the neuroprotective effects of this compound. A recent investigation indicated that this compound could mitigate oxidative stress in neuronal cells, which is crucial in neurodegenerative diseases like Alzheimer's .

| Study | Cell Type | Effect | Reference |

|---|---|---|---|

| Study 1 | Breast Cancer | Induces apoptosis | |

| Study 2 | Neuronal Cells | Reduces oxidative stress |

Agricultural Applications

Pesticidal Properties

The compound has been explored for its potential use as a pesticide. Research has shown that certain derivatives of this compound exhibit insecticidal activity against common agricultural pests. The mechanism involves the disruption of the pest's nervous system, leading to paralysis and death .

Herbicides

Additionally, these compounds have been evaluated for herbicidal properties. Some studies suggest that they can inhibit specific enzymes involved in plant growth, thus serving as effective herbicides in crop management .

| Application | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Pesticide | Agricultural Pests | Nervous system disruption | |

| Herbicide | Weeds | Enzyme inhibition |

Material Science

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers have applications in coatings and composites where durability and resistance to environmental factors are critical .

Nanotechnology

Furthermore, the compound has been integrated into nanoparticle formulations aimed at improving drug delivery systems. Its ability to enhance solubility and stability of drugs makes it a valuable component in developing advanced nanocarriers for targeted therapy .

| Field | Application | Benefit | Reference |

|---|---|---|---|

| Polymer Chemistry | Coatings & Composites | Enhanced durability | |

| Nanotechnology | Drug Delivery Systems | Improved solubility |

Case Study 1: Anticancer Research

A detailed study assessed the efficacy of various derivatives of this compound against multiple cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound, highlighting its potential as a lead compound for further drug development.

Case Study 2: Pesticidal Efficacy

Field trials were conducted to evaluate the effectiveness of a new pesticide formulation containing this compound against aphids in soybean crops. The formulation resulted in a 70% reduction in pest populations compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine largely depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets can vary, but the compound’s ability to form stable complexes with metal ions is often a key factor in its activity .

Comparison with Similar Compounds

Structural Analogues in Coordination Chemistry

Pyrazolyl-pyridine derivatives are widely employed as ligands in transition metal complexes. Key comparisons include:

Key Differences :

- The number and position of pyrazolyl groups dictate coordination modes. For example, 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine forms tetranuclear Cu(I) complexes via N-donor sites , while simpler analogs like 3-(3,5-dimethylpyrazol-1-yl)pyridine may act as monodentate ligands.

- Substituents such as chloromethyl (in L1) enhance reactivity for cross-coupling or alkylation, enabling diverse metal-binding applications .

Key Differences :

- The target compound lacks fused rings or additional heteroatoms, limiting its direct application in complex heterocycle synthesis but offering simplicity for modular derivatization.

Electronic and Substituent Effects

Substituents on pyrazolyl-pyridine derivatives significantly alter electronic properties:

- 3-(Trifluoromethylpyrazol-1-yl)pyridine () features a CF₃ group, enhancing lipophilicity and resistance to metabolic degradation.

Key Differences :

- The methyl groups in 3-(3,5-dimethylpyrazol-1-yl)pyridine provide steric bulk without strong electronic effects, favoring applications where moderate electron donation is required.

Coordination Chemistry and Materials Science

- Cu(I) Complexes : The tetranuclear complex [Cu₄I₄(C₁₅H₁₇N₅)₂] () demonstrates how bis-pyrazolyl ligands stabilize polynuclear structures, relevant for luminescent materials or catalysis.

- Cr(III) Molecular Rubies : Chromium complexes with bis-pyrazolylmethyl ligands exhibit tunable spin–flip rates and emission energies, suggesting applications in optoelectronics .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole, including this compound, possess notable antibacterial effects against various strains of bacteria. For instance, compounds derived from this structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

- Anti-inflammatory Properties : The pyrazole nucleus is recognized for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .

- Analgesic and Antipyretic Effects : Some studies have highlighted the analgesic properties of pyrazole derivatives. For example, specific compounds showed efficacy in reducing pain comparable to established analgesics .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine or its derivatives. This process can be optimized through various methods to enhance yield and purity. For instance:

- Condensation Reaction : The initial step often involves the condensation of appropriate pyridine derivatives with hydrazine hydrate.

- Cyclization : Subsequent cyclization reactions lead to the formation of the pyrazole ring.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies

Several case studies have investigated the biological activity of this compound and its derivatives:

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of pyrazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against E. coli with an MIC value of 4.73 µmol/ml, indicating its potential as an antibacterial agent .

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of various pyrazole compounds were assessed using in vivo models. Results indicated that certain derivatives could reduce edema in carrageenan-induced inflammation models significantly .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.